(1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol: is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group and a hydroxyl group attached to a carbon atom, which is also bonded to a 2,6-dichlorophenyl group. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Ammonia
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a simpler amine derivative
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
(1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
(1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol: can be compared with similar compounds such as:
2-Amino-1-(2,6-dichlorophenyl)ethanol: Lacks the chiral center, resulting in different stereochemistry and potentially different biological activity.
2-Amino-1-(2,4-dichlorophenyl)ethanol: Similar structure but with chlorine atoms in different positions, affecting its reactivity and interactions.
2-Amino-1-(2,6-difluorophenyl)ethanol:
The uniqueness of This compound lies in its specific stereochemistry and the presence of chlorine atoms, which influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C8H9Cl2NO |
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Molecular Weight |
206.07 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2,6-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI Key |
QGRKTIWYKAIGEL-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](CN)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)O)Cl |
Origin of Product |
United States |
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